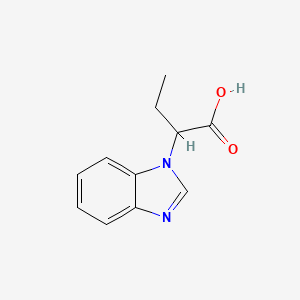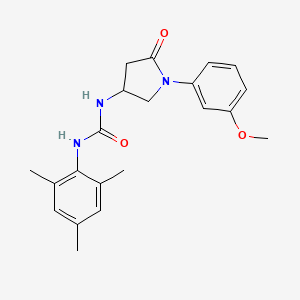
1-Mesityl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Mesityl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a mesityl group, a methoxyphenyl group, and a pyrrolidinone moiety
准备方法
The synthesis of 1-Mesityl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidinone moiety: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions.
Introduction of the mesityl group: This step often involves the use of mesityl chloride or mesitylene in the presence of a catalyst.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using a methoxyphenyl halide.
Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate or a carbodiimide to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
1-Mesityl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the mesityl group, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: This compound has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1-Mesityl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
1-Mesityl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be compared with other similar compounds, such as:
1-Mesityl-3-(3-methoxyphenyl)-2-thioxodihydropyrimidine-4,6-dione: This compound shares structural similarities but contains a thioxodihydropyrimidine moiety instead of a pyrrolidinone moiety.
1-Mesityl-3-octadecylurea: This compound has an octadecyl group instead of the pyrrolidinone and methoxyphenyl groups.
1-Mesityl-3-(4-ethylphenyl)urea: This compound contains an ethylphenyl group instead of the methoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2,4,6-trimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-13-8-14(2)20(15(3)9-13)23-21(26)22-16-10-19(25)24(12-16)17-6-5-7-18(11-17)27-4/h5-9,11,16H,10,12H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEXYDYAKRXDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
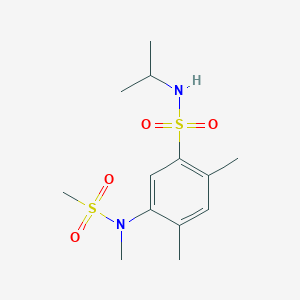
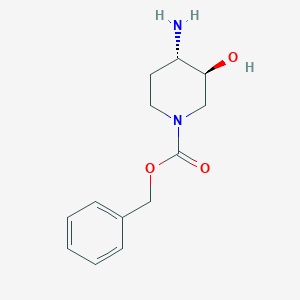
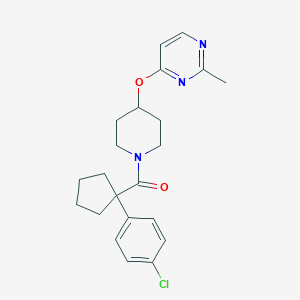
![2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B2572659.png)
![N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2572660.png)
![4-chloro-1-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2572661.png)
![3-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide](/img/structure/B2572662.png)
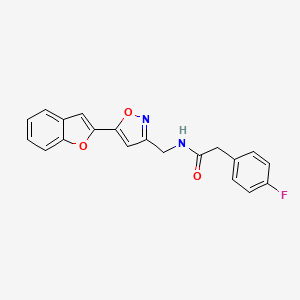
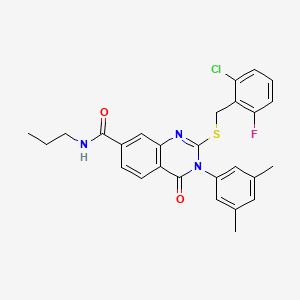
![3-[(3-Cyclopropyl-2,5-dioxoimidazolidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2572667.png)
![N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2572668.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)acetamide](/img/structure/B2572670.png)

